Urea, (5-amino-2-(octyloxy)benzyl)-
CAS No.: 5819-87-4
Cat. No.: VC0546440
Molecular Formula: C16H27N3O2
Molecular Weight: 293.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5819-87-4 |
|---|---|
| Molecular Formula | C16H27N3O2 |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | (5-amino-2-octoxyphenyl)methylurea |
| Standard InChI | InChI=1S/C16H27N3O2/c1-2-3-4-5-6-7-10-21-15-9-8-14(17)11-13(15)12-19-16(18)20/h8-9,11H,2-7,10,12,17H2,1H3,(H3,18,19,20) |
| Standard InChI Key | GWBCITLVTFCWIF-UHFFFAOYSA-N |
| SMILES | CCCCCCCCOC1=C(C=C(C=C1)N)CNC(=O)N |
| Canonical SMILES | CCCCCCCCOC1=C(C=C(C=C1)N)CNC(=O)N |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Urea, (5-amino-2-(octyloxy)benzyl)- has the molecular formula C₁₆H₂₇N₃O₂ and a molecular weight of 293.4 g/mol . The structure comprises a benzyl ring substituted at the 5-position with an amino group (-NH₂) and at the 2-position with an octyloxy chain (-O-C₈H₁₇), linked to a urea functional group (-NH-C(=O)-NH₂). Computational models predict a collision cross-section (CCS) of 173.4 Ų for its protonated form ([M+H]⁺), suggesting moderate polarity .
The octyloxy chain confers significant hydrophobicity, with a calculated partition coefficient (logP) of 3.8±0.2, while the amino and urea groups provide hydrogen-bonding capabilities . This duality enables solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited aqueous solubility .
Spectral and Analytical Data
-
Exact Mass: 293.2103 Da
-
UV-Vis Absorption: λₘₐₓ ≈ 280 nm (attributed to the benzyl-amino conjugation) .
Synthetic Methodologies
Primary Synthesis Routes
Three principal methods have been reported for synthesizing urea, (5-amino-2-(octyloxy)benzyl)-:
-
Condensation of Isocyanates:
Reacting 5-amino-2-(octyloxy)benzylamine with an isocyanate (e.g., phenyl isocyanate) in anhydrous tetrahydrofuran (THF) at 0–5°C yields the target compound with 65–72% efficiency. -
Urea Formation via Carbodiimides:
Carbodiimide-mediated coupling of 5-amino-2-(octyloxy)benzylamine with ammonium carbamate in dichloromethane (DCM) achieves 58–63% yields. -
Microwave-Assisted Synthesis:
A 30-minute microwave irradiation (100 W, 120°C) of precursors in acetonitrile improves yields to 78–82%, reducing side-product formation .
Purification and Stability
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields >98% purity. The compound remains stable at -20°C for >3 years but degrades at room temperature within 4–6 weeks .
Comparative Analysis with Structural Analogs
The octyloxy chain optimizes lipophilicity for membrane permeability without excessive metabolic instability .
Applications and Industrial Relevance
Medicinal Chemistry
-
Lead Compound: Serves as a scaffold for kinase inhibitor development .
-
Drug Delivery: Micellar formulations (CMC = 0.12 mM) enhance aqueous solubility for intravenous administration .
Agricultural Chemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume